

Application Notes: High-Throughput Screening for GPR17 Modulator-1

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Compound of Interest

Compound Name: GPR17 modulator-1

Cat. No.: B15612957

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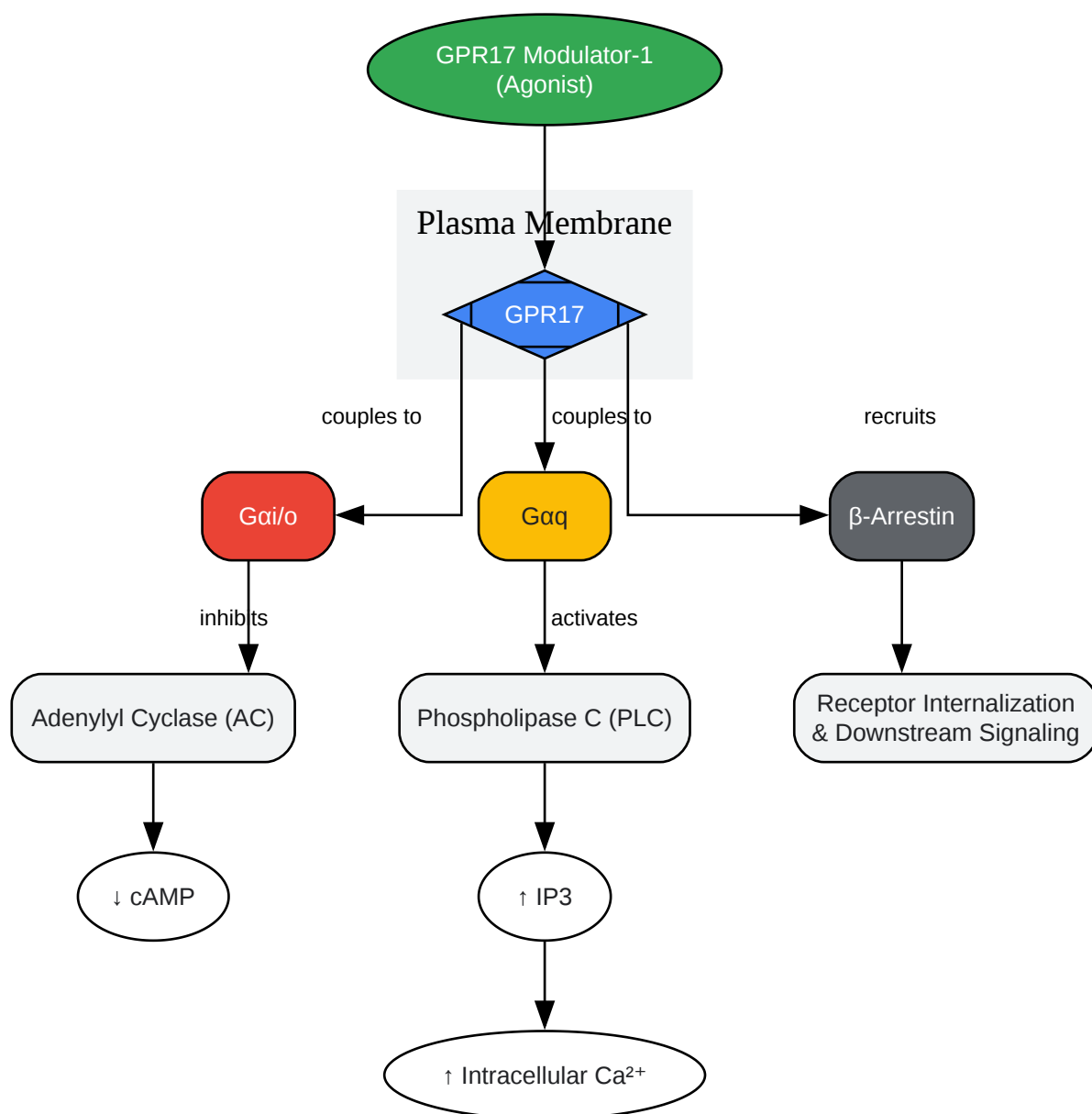
Audience: Researchers, scientists, and drug development professionals.

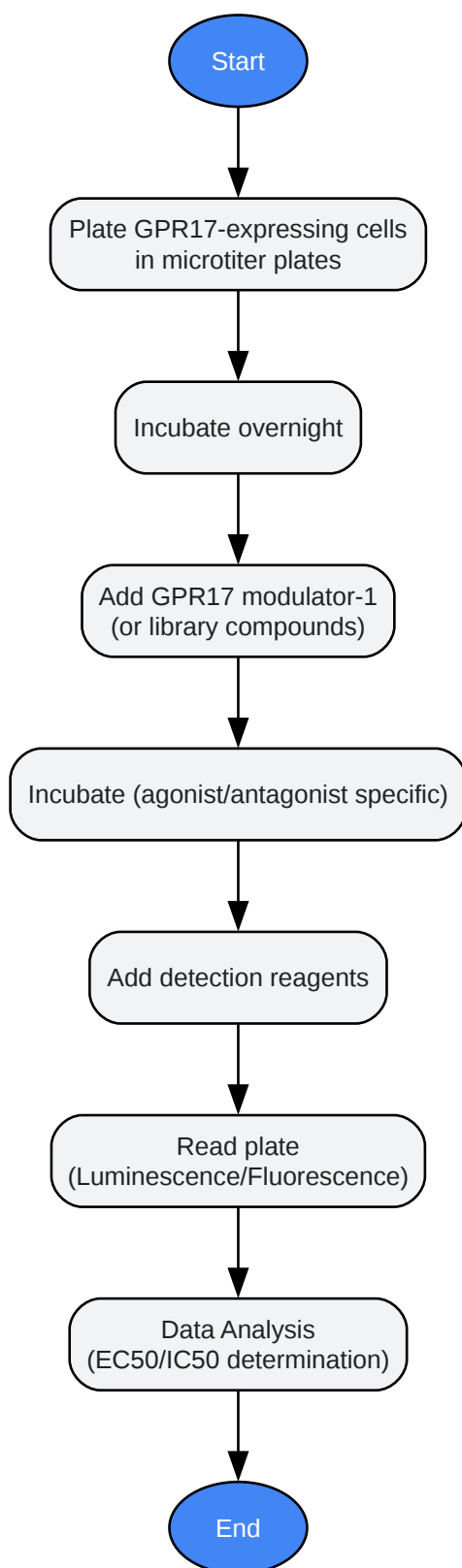
Introduction:

GPR17, a G protein-coupled receptor, has emerged as a significant therapeutic target, primarily implicated in central nervous system pathologies such as multiple sclerosis and ischemic brain injury. It acts as a key regulator of oligodendrocyte differentiation, a process crucial for myelination and remyelination.^{[1][2]} GPR17 signaling is complex, involving coupling to both G*ai/o* and G*αq* proteins. Activation of the G*ai/o* pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP), while G*αq* coupling stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).^{[3][4][5][6]} This dual signaling capacity makes GPR17 an intriguing but challenging target for drug discovery. High-throughput screening (HTS) assays are essential for identifying and characterizing novel GPR17 modulators. This document provides detailed application notes and protocols for the use of **GPR17 modulator-1** in various HTS formats.

GPR17 Signaling Pathway

The diagram below illustrates the primary signaling cascades initiated by GPR17 activation.





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- To cite this document: BenchChem. [Application Notes: High-Throughput Screening for GPR17 Modulator-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612957#gpr17-modulator-1-application-in-high-throughput-screening-assays]

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